3,4,5-Trimethyl-1H-pyrrol-2(3H)-one
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Overview
Description
3,4,5-Trimethyl-1H-pyrrol-2(3H)-one is an organic compound with the molecular formula C7H11NO. It is a derivative of pyrrole, characterized by the presence of three methyl groups attached to the pyrrole ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethyl-1H-pyrrol-2(3H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3,4,5-trimethylpyrrole with an oxidizing agent can yield the desired compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes. Catalysts such as palladium or platinum can be employed to facilitate the cyclization reactions, enhancing yield and reducing reaction times. The choice of catalyst and reaction conditions can be optimized based on the desired scale of production and purity requirements.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethyl-1H-pyrrol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, such as alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3,4,5-Trimethyl-1H-pyrrol-2(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4,5-Trimethyl-1H-pyrrol-2(3H)-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact mechanisms and targets.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethylpyrrole: A precursor in the synthesis of 3,4,5-Trimethyl-1H-pyrrol-2(3H)-one.
2,3,4-Trimethylpyrrole: Another isomer with different reactivity and properties.
3,4,5-Trimethyl-2H-pyrrol-2-one: A related compound with a different tautomeric form.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the oxo group
Properties
Molecular Formula |
C7H11NO |
---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
3,4,5-trimethyl-1,3-dihydropyrrol-2-one |
InChI |
InChI=1S/C7H11NO/c1-4-5(2)7(9)8-6(4)3/h5H,1-3H3,(H,8,9) |
InChI Key |
AYRODXBPMAZJBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=C(NC1=O)C)C |
Origin of Product |
United States |
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